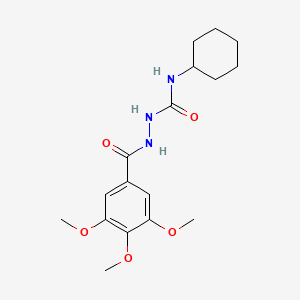![molecular formula C21H29N3O2 B6071781 N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6071781.png)
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide, also known as IBOP or IBOPamine, is a synthetic compound that has been used in scientific research for its potential pharmacological properties. IBOP is a member of the benzazepine family of compounds, which have been shown to have dopaminergic activity.
Mechanism of Action
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide acts as a dopamine receptor agonist, specifically binding to D1 and D2 receptors. Activation of these receptors leads to an increase in intracellular cyclic AMP (cAMP) levels, which can result in a variety of cellular responses. The exact mechanism of action of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide is still being investigated, but it is believed to involve the activation of signaling pathways that regulate gene expression and neurotransmitter release.
Biochemical and Physiological Effects
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide can increase cAMP levels in cells that express D1 and D2 receptors. In vivo studies have shown that N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide can increase locomotor activity in rats, an effect that is consistent with its dopaminergic activity. Additionally, N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide has been shown to increase the release of acetylcholine in the hippocampus, which may contribute to its cognitive enhancing effects.
Advantages and Limitations for Lab Experiments
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide has several advantages for use in lab experiments. It is a potent and selective dopamine receptor agonist, which makes it a useful tool for investigating the role of dopamine in the brain. Additionally, N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide has a long half-life, which allows for sustained activation of dopamine receptors. However, N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide also has some limitations. It is not orally bioavailable, which means that it must be administered via injection. Additionally, N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide has a relatively short duration of action, which may limit its usefulness in some experiments.
Future Directions
There are several future directions for research on N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide. One area of interest is the potential therapeutic applications of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide. Studies have shown that N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide has cognitive enhancing effects, which may make it useful for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide has been shown to have neuroprotective effects, which may make it useful for the treatment of neurodegenerative diseases such as Parkinson's disease. Another area of interest is the development of new compounds based on the structure of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide. By modifying the structure of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide, it may be possible to develop compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide involves the condensation of 4-isobutylbenzaldehyde with 3-piperidinone, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the cyclization of the resulting amine with methyl 4-chloro-3-oxobutanoate to yield N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide. This synthesis method has been used in several studies to obtain N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide for research purposes.
Scientific Research Applications
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide has been used in scientific research to investigate its potential pharmacological properties. Studies have shown that N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide has dopaminergic activity and can bind to D1 and D2 dopamine receptors. This activity has made N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide a useful tool for investigating the role of dopamine in the brain and its potential therapeutic applications.
properties
IUPAC Name |
5-methyl-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-15(2)11-17-6-8-18(9-7-17)12-24-10-4-5-19(13-24)23-21(25)20-16(3)26-14-22-20/h6-9,14-15,19H,4-5,10-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOWPIUSULCRRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)NC2CCCN(C2)CC3=CC=C(C=C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-2-methyl-7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6071700.png)
![5-phenyl-2-[(2-phenylethyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6071702.png)

![2-[(1-allyl-5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6071720.png)

![N-(2-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide](/img/structure/B6071731.png)
![7-(4-fluorobenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6071738.png)
![4-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6071745.png)
![methyl 5-phenyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B6071753.png)
![N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-2-pyrazinecarboxamide](/img/structure/B6071765.png)
![2-{3-[2-(3-fluorophenyl)-1-piperidinyl]-3-oxopropyl}pyrazine](/img/structure/B6071766.png)
![ethyl N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B6071773.png)
![1-[({3-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol](/img/structure/B6071802.png)
![2-(3-pyridinyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B6071804.png)